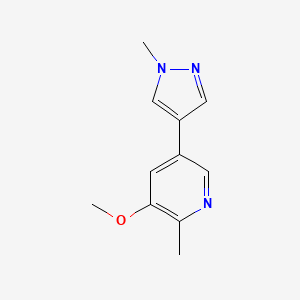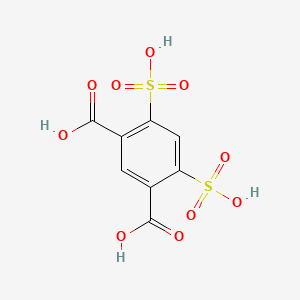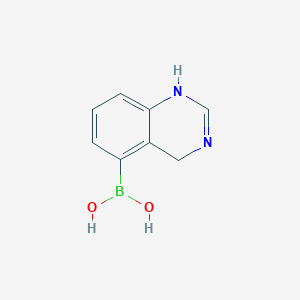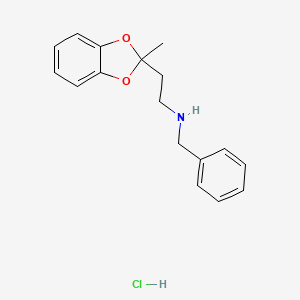
1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a thiol group, which is known for its reactivity, and a phenyl group, which contributes to its aromatic properties. The presence of a methylamino group further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and methylamine.
Formation of Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form an intermediate compound.
Thiol Addition: The intermediate is then subjected to thiol addition, where a thiol group is introduced to the molecule.
Chiral Resolution: The resulting compound is resolved into its chiral forms using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as crystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Resulting from reduction of the carbonyl group.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Applications De Recherche Scientifique
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its functional groups:
Thiol Group: Engages in redox reactions and forms covalent bonds with target proteins.
Methylamino Group: Participates in hydrogen bonding and electrostatic interactions.
Phenyl Group: Contributes to hydrophobic interactions and π-π stacking with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-(methylamino)-1-phenyl-1-propanol: Shares a similar structure but lacks the thiol group.
(2S)-2-(methylamino)-1-propanol: Similar backbone but different functional groups.
(1R,2R)-2-(methylamino)-1-(4-methylphenyl)-1-propanol: Contains a methyl-substituted phenyl group.
Uniqueness
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable for applications requiring thiol-specific interactions.
Propriétés
Numéro CAS |
2784-28-3 |
|---|---|
Formule moléculaire |
C10H16ClNS |
Poids moléculaire |
217.76 g/mol |
Nom IUPAC |
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 |
Clé InChI |
WRDBTVCAPYYJDC-GNAZCLTHSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)S)NC.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)S)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



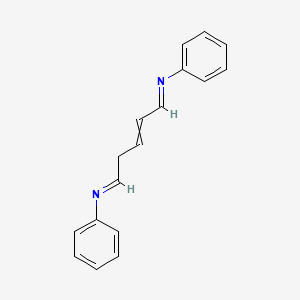
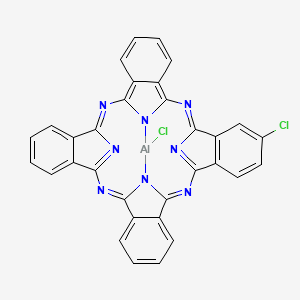
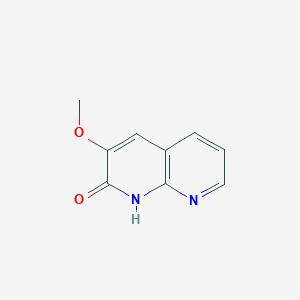

![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
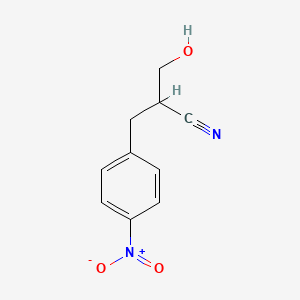
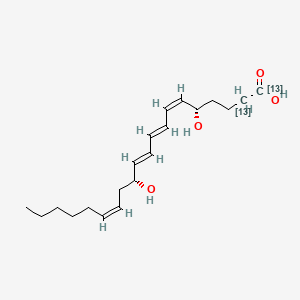
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
